molecular formula C11H18BrNO3 B3317577 Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate CAS No. 96551-92-7

Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Cat. No.: B3317577
CAS No.: 96551-92-7
M. Wt: 292.17 g/mol
InChI Key: AHDOQGYAXYGUQV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H18BrNO3 and a molecular weight of 292.17 g/mol . This compound is characterized by a pyrrolidine ring substituted with a bromoacetyl group and a tert-butyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with bromoacetyl bromide in the presence of a base, followed by the protection of the resulting amine with tert-butyl chloroformate . The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrrolidine derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate has garnered attention for its potential as a pharmaceutical intermediate. Its structure allows it to act as a precursor for various bioactive compounds, particularly enzyme inhibitors.

  • Enzyme Inhibition : The bromoacetyl group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to the inhibition of enzyme activity. This property positions it as a candidate for drug development targeting specific enzymes involved in disease pathways.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules through various chemical reactions.

  • Nucleophilic Substitution : The bromoacetyl group can be substituted by different nucleophiles such as amines or thiols, facilitating the synthesis of diverse pyrrolidine derivatives.
  • Reduction and Oxidation Reactions : The carbonyl group can undergo reduction to form alcohol derivatives or oxidation to yield lactam derivatives, expanding its utility in synthetic chemistry.

Research indicates that compounds similar to this compound exhibit notable biological activities, including:

  • Antitumor Properties : Studies have shown that derivatives of pyrrolidine compounds can inhibit specific enzymes involved in tumor growth, suggesting potential therapeutic applications in cancer treatment.
  • Antimicrobial Activity : Pyrrolidine derivatives have demonstrated the ability to disrupt bacterial membranes, indicating their potential use as antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the implications of this compound and its derivatives:

Study FocusFindingsRemarks
DPP-IV InhibitionModifications in the bromoacetyl group significantly influence inhibitory potency against DPP-IVStructure-activity relationship (SAR) highlighted that substituents enhance binding affinity
Antitumor ActivityDerivatives exhibited significant inhibition against various cancer cell linesStructural modifications can enhance cytotoxicity

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate involves its reactivity with nucleophiles and its ability to form stable intermediates. The bromoacetyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is unique due to its combination of a bromoacetyl group and a pyrrolidine ring, which provides specific reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and research.

Biological Activity

Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate, also known as (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural attributes and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈BrN O₂
  • Molecular Weight : 292.17 g/mol
  • Structural Features : The compound features a pyrrolidine ring with a bromoacetyl substituent, which contributes to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological targets through nucleophilic substitution. This reactivity allows the compound to be utilized in various applications, particularly in drug design and enzyme inhibition.

  • Covalent Bond Formation : The bromoacetyl group can react with nucleophiles in biological systems, leading to the formation of stable covalent adducts.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications targeting various diseases.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique properties make it suitable for:

  • Drug Development : As an intermediate for synthesizing bioactive compounds.
  • Biomolecular Probes : To study enzyme mechanisms and interactions within biological systems.

Research Findings

Recent studies have highlighted the compound's reactivity and potential therapeutic effects:

  • Interaction Studies : Research indicates that this compound can interact with various nucleophiles, influencing biological processes and pathways.
  • Therapeutic Potential : The compound has shown promise in the development of inhibitors for specific enzymes associated with diseases such as cancer and neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylateC₁₃H₁₈BrN O₂Lacks acetyl group but retains similar reactivity
(S)-Tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylateC₁₃H₁₈ClN O₂Contains chloromethyl instead of bromoacetyl, affecting reactivity
(S)-Tert-butyl 2-(acetyl)pyrrolidine-1-carboxylateC₁₃H₁₈N O₂Similar structure but without halogen substituents; different reactivity profile

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Inhibition of Enzymes : A study demonstrated that derivatives of this compound effectively inhibited certain proteases involved in cancer progression.
  • Neuroprotective Effects : Another investigation indicated potential neuroprotective effects when tested on neuronal cell lines, suggesting applications in treating neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDOQGYAXYGUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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